1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic compound with the chemical formula CHNO. This compound features a pyrrolidine ring and is characterized by its unique functional groups, including an ethanone moiety and an aminoethyl substituent. It is classified under specialty chemicals and has applications in various scientific fields, particularly in medicinal chemistry and organic synthesis .
The synthesis of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving suitable precursors such as 1,4-diketones. The introduction of the aminoethyl group is generally accomplished via nucleophilic substitution reactions, where appropriate amines react with activated halides or other electrophiles under controlled conditions.
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific biological targets, such as receptors or enzymes. The compound may modulate these targets' activities through binding, leading to various physiological effects. The precise pathways depend on the context of its application, which may include therapeutic interventions or biochemical studies .
The boiling point and melting point data are not extensively documented but can be inferred based on similar compounds within its class.
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has several scientific applications:
This compound represents a significant interest within both academic and industrial research settings due to its versatile chemical properties and potential applications.
Pyrrolidine derivatives have evolved from simple alkaloid analogs to sophisticated drug candidates over seven decades of research. Early developments focused on foundational structures like 1-(2-aminoethyl)pyrrolidine (CAS 7154-73-6), which demonstrated the importance of the ethylamine spacer for biological activity [3]. This compound exhibited sufficient bioavailability (LogP 0.08) to serve as a precursor for neurological agents despite its volatility (BP 66-70°C at 23 mmHg). The 1980s saw structural diversification with compounds like 1-(4-amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 56464-20-1), where aromatic ring incorporation expanded activity spectra [4]. Contemporary research has advanced toward molecular complexity through:
Table 1: Evolution of Key Pyrrolidine Derivatives in Medicinal Chemistry
Compound | Molecular Formula | CAS Registry | Structural Advancement |
---|---|---|---|
1-(2-Aminoethyl)pyrrolidine | C₆H₁₄N₂ | 7154-73-6 | Basic aminoethyl side chain |
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone | C₁₅H₁₈N₂O | 56464-20-1 | Aromatic substitution |
3-{[(2-Aminoacetyl)ethylamino]methyl}pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₄H₂₇N₃O₃ | 1353954-05-8 | Carbamate protection & peptide linkage |
1-[2-[(2-Aminoethyl)amino]ethyl]pyrrolidine | C₈H₁₉N₃ | 6258-05-5 | Extended diamine chain |
The subject compound exhibits three strategically positioned functional domains that collectively define its pharmacophoric uniqueness. The pyrrolidine ring provides conformational restriction through its saturated five-membered heterocycle, enhancing receptor binding selectivity over flexible acyclic analogs [5]. This ring system adopts envelope conformations that project substituents into distinct spatial orientations critical for molecular recognition.
The N-ethyl acetamide moiety (C(O)CH₃) introduces a hydrogen bond acceptor/donor pair that significantly influences solubility parameters and membrane permeability. This group exhibits a dipole moment of approximately 3.5 Debye, facilitating interactions with polar binding pockets while maintaining moderate lipophilicity (calculated LogP ~1.2) [1].
The tertiary amine side chain [Ethyl(2-aminoethyl)aminomethyl] represents the most distinctive feature, creating a multi-functionalized nitrogen center with:
Table 2: Critical Functional Groups and Their Chemical Roles
Functional Domain | Key Properties | Biological Implications |
---|---|---|
Pyrrolidine ring | Conformationally constrained, basic nitrogen (pKa~9) | Spatial orientation control, cation formation |
N-Acetyl group | H-bond acceptor (carbonyl), dipole moment ~3.5D | Solubility modulation, membrane penetration |
Tertiary amine (ethyl group) | Steric bulk, moderate lipophilicity | Hydrophobic pocket interactions |
Ethylenediamine extension | Flexible spacer, secondary amine terminus | Molecular bridging, chelation potential |
The compound's structural hybridity addresses three significant knowledge gaps in contemporary pyrrolidine pharmacology. First, the acetyl-pyrrolidine/tertiary amine combination remains pharmacologically underexplored compared to either N-acetyl pyrrolidines or tertiary amine derivatives studied in isolation [1] [4]. Molecular modeling suggests synergistic electronic effects between these moieties that may enhance blood-brain barrier penetration while maintaining GPCR affinity.
Second, the ethyl versus benzyl substitution pattern on the tertiary nitrogen presents a key structure-activity relationship (SAR) question. While analogs like 2-{3-[(benzyl-ethyl-amino)methyl]pyrrolidin-1-yl}ethanol (C₁₆H₂₆N₂O, CAS 1353954-73-0) demonstrate the impact of aromaticity [2], the purely aliphatic ethyl substitution in our subject compound offers distinct electronic and steric profiles that may optimize metabolic stability.
Third, the spatial relationship between basic centers requires empirical validation. Extended diamine analogs such as 1-[2-[(2-aminoethyl)amino]ethyl]pyrrolidine (C₈H₁₉N₃, CAS 6258-05-5) show enhanced receptor affinity but increased toxicity risks [6]. Our compound's compact design may balance target engagement and safety through:
Table 3: Key Research Priorities and Methodological Approaches
Knowledge Gap | Current Limitation | Recommended Approach |
---|---|---|
Acetyl-tertiary amine synergy | Limited comparative pharmacokinetic data | Radioligand binding assays with ¹⁴C-labeled analog |
Aliphatic vs. aromatic tertiary amines | Only benzyl derivatives characterized | Computational docking with σ₁ receptor models |
Spatial optimization of diamine motifs | Interatomic distances inferred, not measured | X-ray crystallography of receptor complexes |
Stereochemical impact at C3 position | Racemic mixtures studied to date | Chiral resolution and enantiospecific activity testing |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8